N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide
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Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide is a complex organic compound with a unique structure that combines a brominated furan ring, a dioxidotetrahydrothiophene moiety, and an ethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with appropriate reagents to introduce the methyl group and the dioxidotetrahydrothiophene moiety. The final step involves the coupling of this intermediate with 3-ethoxybenzamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The brominated furan ring and dioxidotetrahydrothiophene moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- N-[(5-bromofuran-2-yl)methyl]-3,4-dimethylaniline
- N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C18H20BrNO5S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C18H20BrNO5S/c1-2-24-15-5-3-4-13(10-15)18(21)20(11-16-6-7-17(19)25-16)14-8-9-26(22,23)12-14/h3-7,10,14H,2,8-9,11-12H2,1H3 |
InChI Key |
LLQWNZKETLZEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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